molecular formula C5H7FO B3000831 Ketone, cyclopropyl fluoromethyl (7CI,8CI) CAS No. 3794-04-5

Ketone, cyclopropyl fluoromethyl (7CI,8CI)

Cat. No.: B3000831
CAS No.: 3794-04-5
M. Wt: 102.108
InChI Key: UIPSXWSVIPTZCV-UHFFFAOYSA-N
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Description

Ketone, cyclopropyl fluoromethyl (7CI,8CI) is a bicyclic organic compound featuring a cyclopropane ring directly bonded to a ketone group (C=O) and a fluoromethyl (-CH2F) substituent. The cyclopropane ring introduces significant ring strain (approximately 27.5 kcal/mol), while the fluoromethyl group contributes electronegativity and polarizability, influencing both electronic and steric characteristics .

Properties

IUPAC Name

1-cyclopropyl-2-fluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-3-5(7)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPSXWSVIPTZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Addition: The carbonyl group in Ketone, cyclopropyl fluoromethyl (7CI,8CI) is susceptible to nucleophilic addition reactions.

    Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of strong acids or bases.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Synthesis of Fungicides:

  • Cyclopropyl methyl ketone, a related compound, is a crucial raw material in the production of the fungicide cyproconazole .
  • 1-fluorocyclopropyl-methyl-ketone can be used as an intermediate for the synthesis of active compounds with fungicidal properties .

Enzyme Inhibition:

  • Peptidyl fluoromethyl ketones, which contain a fluorinated methyl ketone moiety, are potent inhibitors of hydrolytic enzymes .
  • These compounds exhibit increased reactivity toward nucleophiles due to the presence of fluorine atoms adjacent to the C-terminal ketone group .
  • They are particularly effective at inhibiting serine and cysteine proteases and can be employed to study proteolytic activity and elucidate the role of proteases in various diseases .

Medicinal Chemistry:

  • Peptidyl fluoromethyl ketones are exploited in the design of compounds for treating diseases such as cancer and viral infections .
  • By connecting the fluorinated methyl ketone moiety to a peptidic backbone, researchers can create structures with excellent substrate specificity, enabling them to target specific human or pathogenic proteases .

Advantages of New Synthesis Method

  • The new method simplifies the synthesis process, reduces raw material costs, and is suitable for industrial scale-up production .
  • The reaction conditions are mild, and the atom economy is high, making it environmentally friendly .

Comparison with Similar Compounds

Cyclopropyl Methyl Ketone (CAS 765-43-5)

Structure : Cyclopropane ring bonded to a methyl group (-CH3) and a ketone.
Key Differences :

  • Electronic Effects : The fluoromethyl group in the target compound introduces strong electron-withdrawing inductive effects (-I) compared to the methyl group, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity in nucleophilic addition or ring-opening reactions .
  • Thermal Stability : Fluorine’s small atomic radius minimizes steric hindrance but may destabilize the cyclopropane ring due to increased electron withdrawal, accelerating ring-opening reactions under thermal or acidic conditions .

4-Fluorophenyl Cyclopropyl Ketone (CAS 772-31-6)

Structure : Cyclopropane ring bonded to a ketone and a para-fluorophenyl group.
Key Differences :

  • Substituent Effects : The fluorophenyl group withdraws electrons via resonance (-R), delocalizing electron density into the aromatic ring. In contrast, the fluoromethyl group in the target compound exerts inductive effects without resonance stabilization, leading to distinct electronic environments for the carbonyl group .
  • Applications : Fluorophenyl derivatives are often used in pharmaceuticals (e.g., kinase inhibitors), whereas fluoromethyl cyclopropyl ketones may find utility in agrochemicals or as intermediates in hydrogen-borrowing catalysis due to their strained reactivity .

Dicyclopropyl Ketone

Structure : Two cyclopropane rings bonded to a ketone.
Key Differences :

  • Ring Strain : Dicyclopropyl ketone exhibits greater cumulative ring strain, making it less stable under thermal conditions. The fluoromethyl group in the target compound reduces steric bulk but introduces electronic destabilization .
  • Reactivity : Dicyclopropyl ketone shows minimal reactivity in Friedel-Crafts acylation, whereas fluoromethyl substitution may enable unique pathways like homoconjugate addition or retro-Friedel-Crafts reactions .

Dichloromethyl Cyclopropyl Ketone

Structure : Cyclopropane ring bonded to a dichloromethyl (-CHCl2) group and a ketone.
Key Differences :

  • Electronegativity : Fluorine is more electronegative than chlorine, but the latter’s larger size increases steric effects. The fluoromethyl analog likely exhibits faster reaction kinetics in ring-opening due to reduced steric hindrance .
  • Synthetic Utility : Dichloromethyl derivatives are intermediates in pesticide synthesis, while fluoromethyl analogs could serve as precursors to fluorinated pharmaceuticals or materials .

Ring-Opening Reactions

Cyclopropyl fluoromethyl ketone is expected to undergo rapid ring-opening in protic solvents (e.g., tert-butyl alcohol) due to the combined effects of ring strain and electron withdrawal. For example:

  • Comparison with Cyclooctanone: Cyclooctanone retains 79% stability after 3 hours in tert-butyl alcohol, whereas bicyclic cyclopropyl ketones (e.g., methyl analogs) are consumed within 15 minutes. Fluoromethyl substitution may further accelerate this process .

Data Tables

Table 1: Physical Properties of Selected Cyclopropyl Ketones

Compound Boiling Point (°C) Solubility in CCl₄ Reactivity (t₁/₂ in tert-BuOH)
Cyclopropyl Methyl Ketone ~150 High 15 minutes (complete)
Cyclopropyl Fluoromethyl Ketone* Estimated 140–160 Moderate <15 minutes (predicted)
Dicyclopropyl Ketone 180–185 Low Stable (no reaction)

*Predicted values based on substituent effects.

Table 2: Electronic Effects of Substituents

Substituent Inductive Effect (-I) Resonance Effect (-R)
-CH3 Weak None
-CH2F Strong None
-C6H4F (para) Moderate Strong

Biological Activity

Ketone, cyclopropyl fluoromethyl (7CI,8CI), is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. This ketone is characterized by the presence of a cyclopropyl group and a fluoromethyl moiety, which enhance its reactivity and selectivity towards various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The structure of cyclopropyl fluoromethyl ketone can be represented as follows:

C3H5FO\text{C}_3\text{H}_5\text{F}\text{O}

This compound exhibits unique physicochemical properties due to the presence of fluorine, which significantly alters its reactivity compared to non-fluorinated analogs. The fluorine atom increases the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles.

Cyclopropyl fluoromethyl ketones primarily function as inhibitors of serine and cysteine proteases. These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling. The mechanism involves the covalent modification of active site residues in these proteases, leading to inhibition of their enzymatic activity.

Key Mechanisms:

  • Covalent Bond Formation : The electrophilic carbonyl group reacts with nucleophilic residues (e.g., cysteine) in proteases.
  • Selectivity : The presence of the fluoromethyl group enhances selectivity towards specific proteases while minimizing off-target effects.

Applications in Medicinal Chemistry

The applications of cyclopropyl fluoromethyl ketones span various therapeutic areas:

  • Cancer Treatment : These compounds have been explored as potential inhibitors for cancer-related proteases, which are often overexpressed in tumors.
  • Antiviral Agents : Certain derivatives have shown promising activity against viral infections by targeting viral proteases.
  • Immunosuppressive Agents : Research indicates that some cyclopropyl fluoromethyl ketones can modulate immune responses by inhibiting T cell activation.

Inhibition of Proteases

A study conducted by Rasnick et al. demonstrated that a specific cyclopropyl fluoromethyl ketone significantly reduced inflammation in arthritic rat models through inhibition of cathepsin B (Cat-B) activity. This suggests potential therapeutic benefits in inflammatory diseases .

Antiviral Activity

In another investigation focusing on SARS-CoV, a derivative of cyclopropyl fluoromethyl ketone exhibited an EC50 value of 2.5 µM against viral replication in Vero cells. This highlights its potential as an antiviral agent with low toxicity .

Comparative Analysis of Biological Activity

Compound TypeTarget EnzymeEC50 Value (µM)Selectivity Index
Cyclopropyl Fluoromethyl KetoneCat-B5.0>30
Fluorinated Peptide DerivativeSARS-CoV Mpro2.5>40
Non-fluorinated AnalogSerine Protease20<10

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